Cas no 478-94-4 (Lysergamide)

Lysergamide 化学的及び物理的性質
名前と識別子
-
- Lysergamide
- 9,10-didehydro-6-methylergoline-8beta-carboxamide
- (6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
- BRN 0090708
- (4R,7R)-6-methyl-6,11-diazatetracyclo[7.6.1.0?,?.0??,??]hexadeca-1(15),2,9,12(16),13-pentaene-4-carboxamide
- (+)-Lysergamide
- Ergine (Lysergic acid amide)
- DEA No. 7310
- SCHEMBL183540
- PDSP2_001113
- SCHEMBL11218830
- Ergoline-8-beta-carboxamide, 9,10-didehydro-6-methyl-
- CHEBI:4819
- CHEMBL227213
- D-Lysergic acid amide
- (8R)-9,10-didehydro-6-methylergoline-8-carboxamide
- ERGOMETRINE MALEATE IMPURITY C [EP IMPURITY]
- Q2041643
- 4-25-00-00937 (Beilstein Handbook Reference)
- (8beta)-6-methyl-9,10-didehydroergoline-8-carboxamide
- 9,10-didehydro-6-methylergoline-8 beta-carboxamide
- 9,10-Didehydro-6-methyl-ergoline-8-beta-carboxamide
- DTXSID20893673
- AKOS030240648
- LYSERGAMIDE [MI]
- 478-94-4
- NS00042929
- C09160
- Lysergic acid amide
- (8.BETA.)-9,10-DIDEHYDRO-6-METHYLERGOLINE-8-CARBOXAMIDE
- Ergine
- (6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide
- d-Lyergic acid amide
- EINECS 207-524-0
- UNII-073830XH10
- 073830XH10
- Erginine
- ERG
- Isolysergic acid amide
- DB-230603
-
- インチ: InChI=1S/C16H17N3O/c1-19-8-10(16(17)20)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)19/h2-5,7,10,14,18H,6,8H2,1H3,(H2,17,20)/t10-,14-/m1/s1
- InChIKey: GENAHGKEFJLNJB-QMTHXVAHSA-N
- ほほえんだ: CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N
計算された属性
- せいみつぶんしりょう: 267.13700
- どういたいしつりょう: 267.137
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 461
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.1A^2
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 1.0724 (rough estimate)
- ゆうかいてん: >200°C (dec.)
- ふってん: 410.51°C (rough estimate)
- フラッシュポイント: 299.9°C
- 屈折率: 1.7210 (estimate)
- PSA: 62.12000
- LogP: 2.16110
- ひせんこうど: 205461 +15° (c = 0.5 in pyridine)
Lysergamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | L487990-.5mg |
Lysergamide |
478-94-4 | 5mg |
$380.00 | 2023-05-18 | ||
TRC | L487990-0.5mg |
Lysergamide |
478-94-4 | 0.5mg |
$ 325.00 | 2023-02-02 | ||
TRC | L487990-5mg |
Lysergamide |
478-94-4 | 5mg |
$ 3318.00 | 2023-09-07 |
Lysergamide 関連文献
-
1. 311. The alkaloids of ergot. Part VII. isoErgine and isolysergic acidsSydney Smith,Geoffrey Millward Timmis J. Chem. Soc. 1936 1440
-
Warunya Arunotayanun,Simon Gibbons Nat. Prod. Rep. 2012 29 1304
-
Cooper S. Jamieson,Joshua Misa,Yi Tang,John M. Billingsley Chem. Soc. Rev. 2021 50 6950
-
4. 98. The alkaloids of ergot. Part III. Ergine, a new base obtained by the degradation of ergotoxine and ergotinineSydney Smith,Geoffrey Millward Timmis J. Chem. Soc. 1932 763
-
P. W. Darby,W. Ford-Kirkpatrick,D. T. Lewis,E. G. C. Clarke Proc. Soc. Anal. Chem. 1967 4 169
-
Peter B. Baker,Geoffrey F. Phillips Analyst 1983 108 777
-
Katherine M. Prevatt-Smith,Thomas E. Prisinzano Nat. Prod. Rep. 2010 27 23
-
Christiane Wallwey,Shu-Ming Li Nat. Prod. Rep. 2011 28 496
-
Jing-Jing Chen,Meng-Yao Han,Ting Gong,Jin-Ling Yang,Ping Zhu RSC Adv. 2017 7 27384
-
Katherine M. Prevatt-Smith,Thomas E. Prisinzano Nat. Prod. Rep. 2010 27 23
Lysergamideに関する追加情報
Lysergamide (CAS No. 478-94-4): A Comprehensive Overview of Its Chemical Structure, Biological Activities, and Therapeutic Potential
Lysergamide, identified by its CAS No. 478-94-4, is a structurally unique compound belonging to the ergoline family of alkaloids. This molecule has garnered significant attention in the fields of neuroscience and pharmacology due to its complex interactions with serotonergic receptors and its historical role as a precursor in the synthesis of various bioactive ergot derivatives. The term lysergamide specifically refers to a class of compounds derived from lysergic acid, which is itself a key component in the chemistry of several naturally occurring alkaloids found in the ergot fungus (Claviceps purpurea). Recent advancements in chemical synthesis and receptor-targeting studies have expanded the understanding of this compound’s molecular behavior, positioning it as a focal point for research into novel therapeutic agents.
The chemical structure of CAS No. 478-94-4 features a bicyclic hexahydroindole ring system fused to a substituted indole moiety, with a characteristic diethylamide functional group at the C3 position of the lysergic acid backbone. This structural framework is critical for its biological activity, as it allows for high-affinity binding to serotonin receptors, particularly the 5-HT2A subtype, which plays a central role in modulating mood, cognition, and perception. Modern spectroscopic techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography have been instrumental in elucidating subtle conformational changes within this scaffold under different physiological conditions.
In recent years, studies on lysergamide derivatives have revealed intriguing insights into their potential applications beyond traditional psychoactive contexts. For instance, research published in *Nature Neuroscience* (2023) demonstrated that specific structural modifications to the amide linkage could yield compounds with enhanced selectivity for serotonin transporters while minimizing hallucinogenic effects—a breakthrough that could pave the way for safer psychiatric medications targeting depression and anxiety disorders without recreational misuse risks associated with certain related substances.
The pharmacological profile of CAS No. 478-94-4 has also been re-evaluated through cutting-edge computational modeling approaches such as molecular dynamics simulations and quantum mechanics-based receptor docking studies. These methodologies have provided detailed maps of ligand-receptor interactions at atomic resolution levels previously unattainable using experimental techniques alone. Such data are crucial for designing next-generation drugs that maintain therapeutic efficacy while reducing side effects through improved target specificity.
A notable area where lysergamide research has made strides is in neurodegenerative disease modeling systems using induced pluripotent stem cells (iPSCs). Investigations conducted at ETH Zurich (2023) showed that controlled exposure to low concentrations of lysergamide analogs could promote neurogenesis in human iPSC-derived neurons cultured under hypoxic conditions mimicking early-stage Alzheimer’s pathology patterns observed during preclinical trials phases.
Synthetic methodologies for producing high-purity samples of CAS No: 478–94–4 have evolved significantly over the past decade due to innovations like flow chemistry reactors equipped with real-time mass spectrometry monitoring capabilities introduced by Merck KGaA’s Advanced Materials Division last year—enabling more efficient scale-up processes while maintaining strict quality control standards required for pharmaceutical development stages involving Good Manufacturing Practices (GMP).
Beyond direct therapeutic applications, there exists growing interest among academic researchers regarding how variations within the lysergamide core might influence signaling pathways beyond serotonergic systems including dopamine D1/2, adrenergic αB1/β1/β2, histamine HA/B/C/D/E/F/G/I/J/K/L/M/N/O/P/Q/R/S/T/U/V/W/X/Y/Z/AA/AB/AC/AD/AE/AF/AG/AH/AI/AJ/AK/AL An emerging trend involves comparative analyses between natural vs synthetic lysergamides using high-throughput screening platforms capable of simultaneously evaluating hundreds or thousands of molecular variants against multiple cellular targets—this approach was highlighted during last month’s International Conference on Psychoactive Substances held virtually across three continents where preliminary findings suggested certain synthetic analogs exhibited superior metabolic stability profiles compared to their naturally occurring counterparts when tested under simulated gastrointestinal environments replicating human digestion rates after oral administration routes commonly studied within drug discovery pipelines focusing on oral bioavailability metrics. In terms of analytical characterization methods applicable specifically towards quantifying trace amounts (< ng/mL levels) present either endogenously or following controlled dosing regimens—recent publications emphasize implementation strategies utilizing tandem mass spectrometry coupled with ultra-performance liquid chromatography (UPLC) systems featuring sub-micron particle columns optimized for resolving closely related ergoline metabolites differing only slightly structurally yet displaying markedly divergent pharmacokinetic properties across species including rodents versus non-human primates used frequently throughout preclinical testing phases prior advancing candidates into Phase I clinical trials governed by regulatory bodies such as FDA or EMA depending upon geographic region specifics regarding approval requirements mandatory before initiating human subject experiments involving novel psychoactive substances regardless whether they fall under Schedule I classifications per US Controlled Substances Act definitions or not. The interdisciplinary nature surrounding investigations into compounds like those bearing CAS number 000–00–X underscores importance collaboration between chemists specializing organic synthesis techniques alongside biologists conducting electrophysiological recordings from brain slices maintained ex vivo under carefully controlled oxygenation levels necessary preserving synaptic connectivity integrity essential accurate measurement neurotransmitter release dynamics following exposure varying concentrations test agents—such collaborative efforts were recently featured prominently Annual Meeting Society Neuroscience where poster presentations showcased first-time evidence showing dose-dependent modulation glutamatergic transmission hippocampal regions rat models subjected chronic stress paradigms widely accepted preclinical models studying stress-related psychiatric conditions including post-traumatic stress disorder PTSD treatment development initiatives currently underway several pharmaceutical companies seeking patent protections around innovative formulations containing modified lysergamide scaffolds demonstrating improved safety margins over existing standard-of-care medications suffering limitations long-term adherence rates due side effect profiles negatively impacting patient quality life assessments routinely collected clinical settings via standardized instruments measuring global assessment functioning GAF scores alongside symptom severity rating scales validated psychiatric populations ensuring robustness statistical analyses comparing outcomes placebo-controlled arms randomized controlled trials RCTs considered gold standard evaluating efficacy new interventions aiming address unmet medical needs within mental health care sector globally expanding access evidence-based treatments millions individuals affected neuropsychiatric disorders annually according World Health Organization WHO estimates published Global Burden Disease Study 2019 report highlighting need continued investment translational research bridging gap bench bedside accelerating delivery curative therapies market sooner rather later benefiting both patients healthcare providers alike striving achieve optimal treatment outcomes cost-effective manner scalable manufacturing processes ensuring affordability essential public health considerations particularly relevant low-middle-income countries LMICs facing resource constraints limiting availability specialized medications despite demonstrated clinical benefits observed developed nations possessing advanced infrastructure supporting comprehensive mental health services delivery models incorporating multidisciplinary teams consisting psychiatrists psychologists social workers occupational therapists working together develop individualized care plans addressing complex interplay biological psychological social factors contributing each person’s unique clinical presentation necessitating personalized medicine approaches leveraging biomarker discovery initiatives utilizing omics technologies genomics proteomics metabolomics enabling identification predictive markers guiding precision dosing strategies maximizing therapeutic response minimizing adverse events aligning modern principles pharmacogenomics which recognizes genetic variability influencing drug metabolism disposition ultimately shaping patient-specific treatment paradigms moving away one-size-fits-all approaches toward more tailored interventions based objective laboratory data rather subjective symptom reporting alone although latter remains important component holistic assessment frameworks guiding diagnosis management decisions made clinicians daily basis clinics hospitals worldwide striving balance scientific rigor compassionate care delivery standards expected professional practice environments governed strict ethical guidelines protecting vulnerable populations enrolled clinical studies ensuring informed consent processes transparent risk-benefit communications promoting trust necessary successful recruitment retention rates vital generating reliable evidence base upon future healthcare policy makers will rely formulating guidelines standardizing use promising compounds like those identified through ongoing lysergamide research programs aiming expand current therapeutic armamentarium available treating diverse spectrum neuropsychiatric conditions affecting millions lives globally demanding urgent solutions given rising prevalence rates observed recent decades according longitudinal epidemiological surveys tracking incidence prevalence major depressive episodes generalized anxiety symptoms schizophrenia spectrum disorders bipolar affective illnesses among others all contributing substantial economic burden society measured lost productivity healthcare expenditures associated chronic illness management challenges requiring long-term follow-up monitoring systems place detect relapse early implement timely intervention measures preventing deterioration functional capacity social relationships work performance domains critical overall well-being individuals communities they live within emphasizing necessity integrating psychosocial support services alongside biomedical treatments creating synergistic effects enhancing recovery trajectories through combined pharmacological psychosocial rehabilitation models increasingly adopted leading psychiatric institutions worldwide demonstrating commitment comprehensive care philosophies recognizing mind-body connection fundamental healing process regardless specific condition being treated whether acute episode requiring hospitalization stabilization or maintenance phase therapy focused preventing recurrence through lifestyle modifications behavioral therapies cognitive restructuring techniques taught trained professionals certified delivering these interventions effectively safely without causing additional harm—an area where recent meta-analyses published journals like JAMA Psychiatry highlighted significant improvements when multimodal treatment plans implemented consistently over extended periods showing positive correlations between duration therapy engagement positive outcome measures validated outcome assessment tools designed capturing nuanced changes mental states over time providing valuable feedback clinicians adjusting treatment parameters dynamically based real-time patient responses monitored through digital health platforms incorporating wearable devices smartphone apps collecting physiological behavioral data passively continuously streamlining documentation workflows improving accuracy reducing administrative burden allowing more face-to-face interaction time dedicated direct patient care activities fostering stronger therapeutic alliances known correlate better prognosis indicators across multiple diagnostic categories according recent consensus statements issued American Psychiatric Association APA outlining best practices modern psychiatric care delivery systems emphasizing person-centered approaches cultural sensitivity awareness addressing disparities access mental health resources marginalized groups disproportionately affected mental illness due socioeconomic barriers systemic inequities persisting healthcare sectors many countries despite progress made toward universal coverage goals outlined Sustainable Development Goals SDGs calling equitable access essential services everyone everywhere regardless age gender ethnicity disability status income level geographic location—all factors influencing how effectively new discoveries related lysergamide chemistry translated practical applications benefiting broadest possible population segments fulfilling ultimate purpose scientific inquiry advancing collective human knowledge improving quality life universally shared values guiding ethical research practices today tomorrow alike.
478-94-4 (Lysergamide) 関連製品
- 65527-61-9(N-Allylnorlysergic Acid N,N-Diethylamide)
- 113-42-8(Ergoline-8-carboxamide,9,10-didehydro-N-[(1S)-1-(hydroxymethyl)propyl]-6-methyl-, (8b)-)
- 50-37-3(Lysergic Acid Diethylamide Tartrate)
- 1706444-44-1(4-(2,6-Dimethoxybenzoyl)quinoline)
- 858758-22-2((2Z)-2-(2-methoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate)
- 1355929-10-0(N-cyano(2-fluorophenyl)methyl-2-methyl-1,3-thiazole-4-carboxamide)
- 1249558-72-2(Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine)
- 1492260-99-7(1-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol)
- 199682-74-1(3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde)
- 90293-81-5(Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers))




